BenchChemオンラインストアへようこそ!

1H-Pyrazolo[4,3-c]quinoline

ATM inhibitor DNA damage repair kinase selectivity

1H-Pyrazolo[4,3-c]quinoline (CAS 143906-85-8) is a tricyclic heteroaromatic scaffold formed by the fusion of a pyrazole ring onto a quinoline nucleus at the [4,3-c] orientation. This specific ring fusion imparts a distinct spatial arrangement of hydrogen-bond donor/acceptor sites and π-stacking surfaces compared to isomeric pyrazoloquinolines (e.g., [3,4-c] or [4,5-c] series) or other heterocycle-fused quinolines such as imidazoquinolines.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 143906-85-8
Cat. No. B11916722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-c]quinoline
CAS143906-85-8
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=N2)C=NN3
InChIInChI=1S/C10H7N3/c1-2-4-9-8(3-1)10-7(5-11-9)6-12-13-10/h1-6H,(H,12,13)
InChIKeyADEJACPCTOIQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-c]quinoline (CAS 143906-85-8): Core Scaffold Profile for Differentiated Inhibitor Development


1H-Pyrazolo[4,3-c]quinoline (CAS 143906-85-8) is a tricyclic heteroaromatic scaffold formed by the fusion of a pyrazole ring onto a quinoline nucleus at the [4,3-c] orientation . This specific ring fusion imparts a distinct spatial arrangement of hydrogen-bond donor/acceptor sites and π-stacking surfaces compared to isomeric pyrazoloquinolines (e.g., [3,4-c] or [4,5-c] series) or other heterocycle-fused quinolines such as imidazoquinolines . The scaffold serves as a privileged starting point for derivatization, with published examples demonstrating subnanomolar kinase inhibition (ATM IC₅₀ = 0.3 nM), high-affinity benzodiazepine receptor binding, and pH-dependent bacterial β-glucuronidase inhibition—each achieved through specific substitution patterns that exploit the electronic and steric features unique to the [4,3-c] topology .

Why 1H-Pyrazolo[4,3-c]quinoline Cannot Be Substituted by Other Fused Quinoline Scaffolds


The 1H-pyrazolo[4,3-c]quinoline scaffold is not interchangeable with its isomeric counterparts (e.g., pyrazolo[3,4-c]quinoline or pyrazolo[4,5-c]quinoline) or with imidazo[4,5-c]quinoline scaffolds because the position of the pyrazole nitrogen atoms relative to the quinoline ring dictates both the pharmacophoric geometry and the chemical reactivity of substituents . In the ATM kinase inhibitor series, the [4,3-c] fusion was deliberately selected over the imidazo[4,5-c]quinolin-2-one core of clinical candidate AZD0156 to establish a new intellectual property space while enabling enhanced π-π stacking with Trp684 and Tyr670 in the ATM active site—an interaction geometry that is inaccessible to the [3,4-c] isomer . For benzodiazepine receptor ligands, the 2-aryl substitution pattern on the [4,3-c] scaffold yields affinities comparable to or exceeding diazepam, whereas the [4,5-c] isomer series exhibits a different structure-activity relationship profile with generally lower binding potency . Substituting the scaffold without re-optimization of the full substitution pattern therefore carries a high risk of potency loss, selectivity collapse, or unfavorable pharmacokinetics.

Quantitative Differentiation Evidence for 1H-Pyrazolo[4,3-c]quinoline Derivatives Versus Comparators


ATM Kinase Inhibition: Subnanomolar Potency and 493-Fold Selectivity over DNA-PK Versus Clinical Comparators

The optimized 1H-pyrazolo[4,3-c]quinoline derivative A36 exhibits an ATM IC₅₀ of 0.3 nM, with 493-fold selectivity over DNA-PK (IC₅₀ = 148 nM) and >3,333-fold selectivity over ATR, mTOR, and PI3Kα (all IC₅₀ > 1,000 nM) . In comparison, the clinical ATM inhibitor AZ31 shows ATM IC₅₀ < 1.2 nM with >500-fold selectivity over DNA-PK, while AZD0156 (built on an imidazo[4,5-c]quinolin-2-one scaffold) shows ATM IC₅₀ of 0.58 nM but with a distinct selectivity profile and intellectual property landscape . A36 also demonstrates 80.5% oral bioavailability (F%) in preclinical models, a parameter not yet publicly benchmarked for AZD0156 at the time of publication .

ATM inhibitor DNA damage repair kinase selectivity colorectal cancer

Benzodiazepine Receptor Binding Affinity: 2-Arylpyrazolo[4,3-c]quinolin-3-ones Achieve Affinity Comparable to or Higher Than Diazepam

A series of 2-arylpyrazolo[4,3-c]quinolin-3-one derivatives were evaluated for their ability to displace [³H]flunitrazepam from rat brain benzodiazepine receptors, with certain compounds exhibiting affinities comparable to and sometimes higher than that of the reference benzodiazepine diazepam . The 6,8-difluoro-substituted derivatives additionally demonstrated in vivo anticonvulsant activity in the anti-pentylenetetrazol (anti-PTZ) seizure model, a functional endpoint not uniformly achieved by all high-affinity binders . In contrast, pyrazolo[4,5-c]quinoline isomers evaluated in a parallel study showed a different SAR profile with generally lower binding potency, highlighting the critical role of the [4,3-c] ring fusion geometry .

benzodiazepine receptor GABA-A CNS ligand anxiolytic

Anti-Inflammatory Activity: NO Production Inhibition Comparable to 1400W in LPS-Stimulated RAW 264.7 Macrophages

Two pyrazolo[4,3-c]quinoline derivatives, 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) and 2m (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid), exhibited inhibition of LPS-stimulated NO production in RAW 264.7 macrophages with a potency approximately equal to that of the reference iNOS inhibitor 1400W . Both compounds also suppressed iNOS and COX-2 protein expression, indicating a dual mechanism at the protein expression level rather than direct enzymatic inhibition alone . A QSAR analysis identified key structural determinants for NO inhibitory activity within this series, enabling rational further optimization .

anti-inflammatory nitric oxide inhibition iNOS COX-2

Bacterial β-Glucuronidase Inhibition: pH-Dependent Selectivity with In Vivo Prevention of Chemotherapy-Induced Diarrhea

The pyrazolo[4,3-c]quinoline derivative 42 (3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline) was identified as a potent and selective inhibitor of bacterial β-glucuronidase (βG) with a pH-dependent inhibition profile that favors activity at neutral pH, matching the intestinal environment . Oral co-administration of compound 42 with irinotecan (CPT-11) in tumor-bearing mice completely prevented CPT-11-induced severe diarrhea while preserving antitumor efficacy—a clinically meaningful differentiation from non-selective βG inhibitors that may interfere with human βG or hepatic glucuronidation . In contrast, the clinically used βG inhibitor beta-G-Inh exhibits weaker potency (IC₅₀ values of 19 nM for selected pyrazolo[4,3-c]quinolines versus a reported IC₅₀ of approximately 304 nM for beta-G-Inh against E. coli βG) .

β-glucuronidase inhibitor chemotherapy-induced diarrhea microbiome CPT-11 toxicity

Scaffold IP Differentiation: 1H-Pyrazolo[4,3-c]quinoline Circumvents Imidazoquinolinone Patent Space for ATM and Kinase Targets

The 1H-pyrazolo[4,3-c]quinoline scaffold was explicitly designed to circumvent the patent-protected 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one scaffold used by clinical ATM inhibitors such as AZD0156 . By replacing the imidazolinone ring with a pyrazole via an N–N bond cyclization strategy, the research team generated a novel tricyclic core that retains key interactions (hydrogen bonds with Asp762/Tyr670, enhanced π-π stacking with Trp684/Tyr670) while establishing a composition-of-matter position distinct from existing ATM inhibitor patents . This scaffold novelty extends to additional target classes: the 2-arylpyrazolo[4,3-c]quinoline series has been patented as selective A3 adenosine receptor antagonists and HPK1/FLT3 inhibitors , demonstrating the scaffold's versatility across kinase and GPCR targets while maintaining freedom-to-operate advantages over imidazoquinoline and pyrazolopyrimidine-based chemotypes.

intellectual property patent landscape scaffold hopping kinase inhibitors

G-Quadruplex Stabilization: Selective c-MYC and KRAS Promoter G4 Binding Versus Non-Selective DNA Intercalators

A pyrazolo[4,3-c]quinoline-based fluorescent probe (DPQ) demonstrated selective binding to the c-MYC promoter Pu22 G-quadruplex with a dissociation constant (Kd) of 2.35 μM and light-up fluorescence response, enabling discrimination of c-MYC G4 from other G4 structures and duplex DNA . In a parallel study, compound PQ32 from a pyrazolo[4,3-c]quinoline series stabilized both c-MYC Pu27 and KRAS G-quadruplexes with high ΔTm values, indicating broad G4 stabilization capacity . This selectivity profile contrasts with classical DNA intercalators such as ethidium bromide, which lack G4-versus-duplex discrimination, and with triazine-based G4 probes that exhibit weaker binding affinity and limited fluorescent response .

G-quadruplex c-MYC KRAS fluorescent probe anticancer

High-Value Application Scenarios for 1H-Pyrazolo[4,3-c]quinoline Derivatives Based on Verified Differentiation Evidence


Development of Next-Generation ATM Inhibitors with Superior Selectivity and Oral Bioavailability for Colorectal Cancer Combination Therapy

Medicinal chemistry teams pursuing ATM-targeted cancer therapeutics should prioritize the 1H-pyrazolo[4,3-c]quinoline scaffold as an alternative to the imidazo[4,5-c]quinolin-2-one chemotype. The lead compound A36 demonstrates subnanomolar ATM inhibition (IC₅₀ = 0.3 nM) with 493-fold selectivity over DNA-PK and 80.5% oral bioavailability, directly addressing the safety and pharmacokinetic limitations of clinical candidates AZ31 and AZD0156 . The scaffold's distinct IP position further enables freedom-to-operate for composition-of-matter patent filings .

Non-Benzodiazepine CNS Ligand Discovery Targeting GABA-A Receptor Subtypes

Neuroscience drug discovery programs seeking non-benzodiazepine anxiolytic or anticonvulsant leads should evaluate 2-arylpyrazolo[4,3-c]quinolin-3-ones, which have demonstrated in vitro benzodiazepine receptor binding affinities comparable to or exceeding diazepam and in vivo anticonvulsant efficacy in the PTZ seizure model for 6,8-difluoro-substituted derivatives . This chemotype offers a structurally distinct alternative to classical 1,4-benzodiazepines, with potential for subtype selectivity optimization.

Selective Bacterial β-Glucuronidase Inhibitors for Prevention of Irinotecan-Induced Gastrointestinal Toxicity

Oncology supportive care programs focused on chemotherapy-induced diarrhea should utilize pyrazolo[4,3-c]quinoline derivatives as the leading chemotype for bacterial βG-specific inhibition. Compound 42 (3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline) achieved complete prevention of CPT-11-induced severe diarrhea in tumor-bearing mice without compromising antitumor efficacy, with approximately 16-fold greater potency than the reference inhibitor beta-G-Inh . The pH-dependent inhibition mechanism offers additional selectivity for the intestinal environment over systemic βG.

Dual-Action Anti-Inflammatory Agent Development via Combined iNOS/COX-2 Suppression

Inflammation research groups should consider 4-amino-substituted pyrazolo[4,3-c]quinolines as starting points for dual-mechanism anti-inflammatory agents. Derivatives 2i and 2m match the NO inhibitory potency of 1400W while also suppressing COX-2 protein expression—a dual action not provided by selective iNOS inhibitors alone . The published QSAR model enables rational lead optimization toward clinical candidates for inflammatory bowel disease, rheumatoid arthritis, or osteoarthritis.

Quote Request

Request a Quote for 1H-Pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.